molecular formula C13H10BrClO B126122 1-Benzyloxy-4-bromo-2-chlorobenzene CAS No. 56872-27-6

1-Benzyloxy-4-bromo-2-chlorobenzene

Cat. No.: B126122
CAS No.: 56872-27-6
M. Wt: 297.57 g/mol
InChI Key: RUVDUIQMBVBZFS-UHFFFAOYSA-N
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Description

1-Benzyloxy-4-bromo-2-chlorobenzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a chlorine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-bromo-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-chlorobenzene with benzyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

1-Bromo-2-chlorobenzene+Benzyl alcoholK2CO3,RefluxThis compound\text{1-Bromo-2-chlorobenzene} + \text{Benzyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 1-Bromo-2-chlorobenzene+Benzyl alcoholK2​CO3​,Reflux​this compound

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-4-bromo-2-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products:

Scientific Research Applications

1-Benzyloxy-4-bromo-2-chlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyloxy-4-bromo-2-chlorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

1-Benzyloxy-4-bromo-2-chlorobenzene can be compared with other similar compounds, such as:

    1-Benzyloxy-2-bromo-4-chlorobenzene: Similar structure but different substitution pattern.

    4-Benzyloxy-1-bromo-2-chlorobenzene: Another isomer with a different arrangement of substituents.

    1-Bromo-2-chlorobenzene: Lacks the benzyloxy group, making it less versatile in certain reactions.

Uniqueness: The presence of both benzyloxy and halogen substituents in this compound makes it a versatile intermediate for various synthetic applications. Its unique substitution pattern allows for selective functionalization and derivatization, which is not possible with simpler analogs .

Biological Activity

1-Benzyloxy-4-bromo-2-chlorobenzene is an organic compound with the molecular formula C₁₃H₁₀BrClO. It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom. This unique arrangement of substituents positions it as a significant intermediate in organic synthesis, particularly in pharmaceuticals and materials science. While it does not exhibit specific biological activity on its own, it serves as a precursor for compounds with notable biological effects.

The compound has distinct physical properties that influence its biological interactions:

  • Melting Point : 58-62°C
  • Boiling Point : Approximately 366.8°C
  • Solubility : Limited solubility in water, but soluble in organic solvents.

This compound primarily functions as a precursor for synthesizing more complex molecules with desired biological activities. The halogenated aromatic structure allows for various substitution reactions, enhancing its versatility in medicinal chemistry. The presence of both bromine and chlorine atoms can influence the compound's reactivity and potential interactions with biological targets.

Case Studies and Research Findings

Several studies highlight the potential applications and biological implications of compounds derived from this compound:

  • Synthesis of Biaryl Derivatives :
    • A study demonstrated the synthesis of novel biaryl compounds from this compound, which showed enhanced cytotoxicity against specific cancer cell lines compared to their precursors .
  • Mechanistic Studies :
    • Research focused on the nucleophilic substitution reactions involving this compound has provided insights into its reactivity patterns, suggesting that derivatives could be designed to target specific biological pathways .
  • Comparative Analysis :
    • A comparative analysis with structurally similar compounds revealed that the unique combination of substituents in this compound enhances its potential for selective functionalization, which is crucial for developing targeted therapies .

Data Tables

The following table summarizes key findings related to the biological activity and properties of this compound and its derivatives:

Compound NameBiological ActivityKey Features
This compoundPrecursor for antitumor agentsHalogenated structure enhances reactivity
Biaryl DerivativesCytotoxicity against cancer cellsSynthesis from the parent compound
Related Halogenated CompoundsEnzyme inhibition potentialVaries based on substituent arrangement

Properties

IUPAC Name

4-bromo-2-chloro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVDUIQMBVBZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448192
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56872-27-6
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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